2-Aminoethylurea

Descripción general

Descripción

2-Aminoethylurea is a chemical compound with the molecular formula C3H9N3O . It has an average mass of 103.123 Da and a monoisotopic mass of 103.074562 Da .

Synthesis Analysis

The synthesis of N-substituted ureas, such as this compound, can be achieved by treating primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source (NH3 or ammonium carbamate) in methanol .

Molecular Structure Analysis

The molecular structure of this compound consists of 3 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .

Chemical Reactions Analysis

The thermal degradation of aqueous ethylenediamine (EDA) during the CO2 capture process results in the formation of 1,3-bis(2-aminoethyl)urea (urea) as a major product .

Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 224.8±32.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has a molar refractivity of 26.6±0.3 cm3, a polar surface area of 81 Å2, and a molar volume of 91.3±3.0 cm3 .

Aplicaciones Científicas De Investigación

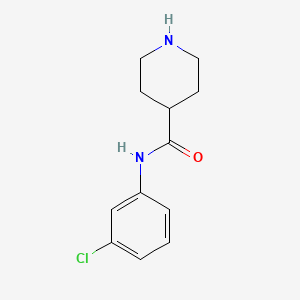

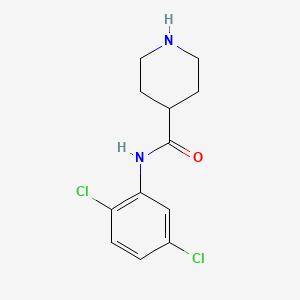

Microwave Radiation Applied in N-Aryl-N′-Aminoеthylureas Synthesis

A study by Kalistratova et al. (2021) discusses the synthesis of N-aryl-N'-aminoethylureas, which can be used for preparing cytokinin active compounds with oxamate and oxamide functional groups. This synthesis is notable for its use of microwave radiation in acylation and aminolysis reactions, offering a higher yield of target compounds compared to traditional methods (Kalistratova et al., 2021).

Novel One-Step Synthesis of 2-Aminothiazole Derivatives

Sasmal et al. (2008) developed a one-step method for synthesizing 2-aminothiazole derivatives from isothiocyanates. This method involves thiourea formation followed by cycloisomerisation, demonstrating versatility for various amino substitutions at the C2 position of thiazoles. These derivatives have broad applications in drug development (Sasmal et al., 2008).

2-(N-formyl-N-methyl)aminoethyl Group in Oligodeoxyribonucleotide Synthesis

Grajkowski et al. (2001) explored the use of the 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite in the synthesis of oligonucleotides. This approach could potentially enhance the cost-efficiency and simplify post-synthesis processing in therapeutic oligonucleotide production (Grajkowski et al., 2001).

Synthesis of Polyureas with CO2 as Carbonyl Building Block

Ying et al. (2017) synthesized a series of polyureas using CO2 as the carbonyl building block. These polyureas, comprising a hard segment of CO2-based oligourea and a soft segment of soluble polyether diamine, demonstrated promising thermo-stability and tensile strength, making them suitable for various applications (Ying et al., 2017).

Surface Modification of TiO2 Nano-Particles with Aminoethylurea

Sabzi et al. (2009) investigated the surface modification of TiO2 nano-particles with aminoethylurea for use in polyurethane composite coatings. This modification enhanced nano-particle dispersion, mechanical properties, and UV protection of the coating, indicating potential in various industrial applications (Sabzi et al., 2009).

Study of OH-Initiated Degradation of 2-Aminoethanol

Karl et al. (2011) studied the degradation of 2-aminoethanol by hydroxyl radicals, using high-temperature proton-transfer-reaction mass spectrometry and fast Fourier transform infrared spectroscopy. This study provides insights into the environmental impacts and degradation processes of 2-aminoethanol (Karl et al., 2011).

Metabolomic Profile Associated with Insulin Resistance

Palmer et al. (2015) conducted a study linking the metabolomic profile of amino acids and acylcarnitines with insulin sensitivity and the conversion to type 2 diabetes. This research highlights the potential of 2-aminoethylurea derivatives in understanding metabolic diseases (Palmer et al., 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-aminoethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O/c4-1-2-6-3(5)7/h1-2,4H2,(H3,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULYWHOJRVBUJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332542 | |

| Record name | 2-aminoethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2035-78-1 | |

| Record name | 2-aminoethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

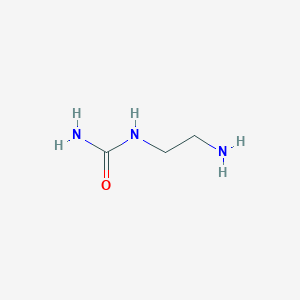

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

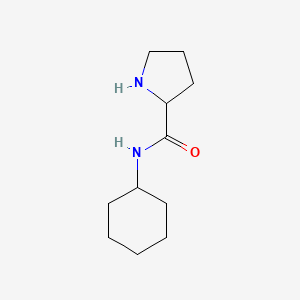

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7807291.png)